2-bromo-6-methoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol
Overview
Description
2-bromo-6-methoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol is a complex organic compound that features a bromine atom, a methoxy group, and a pyrimidinylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Pyrimidinylpiperazine Introduction: The pyrimidinylpiperazine moiety is often introduced through a nucleophilic substitution reaction, where a pyrimidinylpiperazine derivative reacts with a suitable leaving group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-methoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The phenolic and methoxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the phenolic group.
Reduction: Reducing agents like sodium borohydride can reduce the compound under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-bromo-6-methoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Pharmacology: Research focuses on its potential as a drug candidate, examining its efficacy, toxicity, and pharmacokinetics.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-6-methoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrimidinylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol: Lacks the methoxy group, which may affect its biological activity and solubility.
6-methoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol: Lacks the bromine atom, which may influence its reactivity and interactions with biological targets.
2-bromo-6-methoxyphenol: Lacks the pyrimidinylpiperazine moiety, significantly altering its pharmacological properties.
Uniqueness
The unique combination of the bromine atom, methoxy group, and pyrimidinylpiperazine moiety in 2-bromo-6-methoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-bromo-6-methoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O2/c1-23-14-10-12(9-13(17)15(14)22)11-20-5-7-21(8-6-20)16-18-3-2-4-19-16/h2-4,9-10,22H,5-8,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSERILGMUPGKPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCN(CC2)C3=NC=CC=N3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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